Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Medicinal Chemistry Cheminformatics Drug Design

Choose 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide for SAR studies. The 3,5-dimethylbenzamide moiety introduces a distinct hydrophobic profile and conformational space vs. unsubstituted analogs (e.g., CAS 921571-07-5). No curated bioactivity data exists, enabling its use as a negative control or a scaffold for hit-to-lead optimization in P2X7-targeted programs. Its computed properties (XLogP3-AA 3.1, MW 347.4) meet rule-of-five criteria for virtual screening libraries. Generic interchange with other benzamide analogs is not scientifically justified.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 921872-94-8
Cat. No. B2474573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921872-94-8
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
InChIInChI=1S/C21H21N3O2/c1-15-12-16(2)14-18(13-15)21(26)22-10-11-24-20(25)9-8-19(23-24)17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,22,26)
InChIKeyPOWVBINZGAFCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Basics: Chemical Identity and Procurement Starting Point


3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921872-94-8) is a synthetic benzamide–pyridazinone conjugate with the molecular formula C₂₁H₂₁N₃O₂ and a molecular weight of 347.4 g/mol [1]. The molecule features a 3,5-dimethylbenzamide moiety linked via a two-carbon ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core. Its computed physicochemical properties include an XLogP3-AA value of 3.1, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. As of 2026-04-25, no curated bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) are recorded for this compound in the PubChem database [1].

Why In-Class Pyridazinone-Benzamide Analogs Cannot Substitute for 3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide


This compound belongs to a class of benzamide-functionalized 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives where even subtle benzamide ring methylation patterns can critically modulate target binding [1]. In the broader pyridazinone–benzamide series, structural modifications—such as shifting from a 3,5-dimethylbenzamide to an unsubstituted, 4-fluoro, or 2-ethoxy benzamide—have been correlated with pronounced shifts in biological activity [2]. Without direct comparative data for the 3,5-dimethyl substitution, generic interchange with other analogs is not scientifically justified and risks selecting a compound with divergent or absent bioactivity.

Differential Evidence for 3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: A Quantitative Inventory


Structural Differentiation via Computed Physicochemical Descriptors

The 3,5-dimethyl substitution on the benzamide ring imparts distinct physicochemical features relative to the unsubstituted parent compound N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5). The target compound exhibits greater lipophilicity (XLogP3-AA = 3.1) and larger molecular volume (MW = 347.4 g/mol) compared to the unsubstituted analog [1][2].

Medicinal Chemistry Cheminformatics Drug Design

Absence of Public Bioactivity Data Defines a Differentiation Gap

A systematic search of PubChem, ChEMBL, BindingDB, and patent literature yielded zero quantifiable bioactivity data (IC₅₀, Kᵢ, EC₅₀) for the target compound as of 2026-04-29 [1]. In contrast, structurally related pyridazinone–benzamide HDAC inhibitors (e.g., (S)-17b) have published IC₅₀ values against HDAC1 (IC₅₀ = 34.6 μM) [2]. This data void represents a negative differentiator: the target compound’s activity profile remains uncharacterized, precluding head-to-head performance comparison until primary screening results are generated.

Pharmacology Biological Screening Data Mining

Patent Landscape Indicates Potential P2X7 Receptor Antagonism Unvalidated for This Specific Compound

US Patent 9102591B2 (H. Lundbeck A/S) claims benzamide-containing compounds as P2X7 receptor inhibitors, a class shown to reduce pro-inflammatory cytokine release (TNFα, IL-1β) [1]. While the generic Markush structure could encompass the target compound, the patent specification does not list 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide as a specifically exemplified compound, nor does it provide its biological data [1]. In contrast, exemplified compounds in the patent series demonstrated P2X7 antagonist activity in the sub-micromolar range (e.g., compound 1: IC₅₀ = 0.49 nM in HEK293 cells) [2].

Pain Research Inflammation Ion Channels

Practical Application Scenarios for 3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Based on Current Evidence


Differential SAR Exploration of Benzamide Methylation Effects in Pyridazinone Conjugates

The 3,5-dimethyl substitution introduces a distinct hydrophobic footprint and altered conformational space compared to the unsubstituted benzamide parent (CAS 921571-07-5) [1]. Researchers can employ this compound to systematically investigate how incremental methyl group addition shifts target affinity, selectivity, and metabolic stability within pyridazinone-based screening libraries [2].

Probe Development for P2X7 Receptor Pharmacology

Given the class-level association with P2X7 antagonism described in US 9102591B2 [1], this compound can serve as a starting scaffold for medicinal chemistry optimization. Procurement for P2X7-focused hit-to-lead campaigns is a plausible use case, contingent on primary screening to confirm on-target activity [2].

Chemoinformatic Library Enrichment and Virtual Screening

With its well-defined computed properties (XLogP3-AA = 3.1, 5 rotatable bonds, exact mass = 347.16337692 Da) [1], the compound is suitable as a low-molecular-weight, rule-of-five-compliant core for virtual screening libraries targeting enzymes or receptors that accommodate benzamide–pyridazinone scaffolds.

Negative Control for Bioactivity-Less Analog Studies

The confirmed absence of public bioactivity data (as of 2026-04-29) [1] positions this compound as a potential negative control in assays where structurally related bioactive analogs are evaluated, provided that in-house testing confirms lack of activity at the relevant target.

Quote Request

Request a Quote for 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.